N-(4-amino-2-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
描述
属性
IUPAC Name |
N-[4-amino-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O4S/c1-9-4-5-10(7-11(9)19)21-13(25)8-29-18-23-15(20)14(17(27)24-18)22-16(26)12-3-2-6-28-12/h2-7H,8H2,1H3,(H,21,25)(H,22,26)(H3,20,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBKRFSKBBEVKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound is compared to three analogs (Table 1) with variations in substituent groups, which influence molecular weight, solubility, and biological interactions.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Molecular Weight :
- The target compound’s 3-chloro-4-methylphenyl group increases molecular weight compared to the ethoxy-substituted analog . Chlorine and methyl groups contribute higher atomic mass than ethoxy or acetyl substituents.
In contrast, the 4-ethoxyphenyl analog has an electron-donating ethoxy group, which may reduce electrophilicity and alter solubility. The 3-acetylphenyl group in the fluorophenyl derivative adds a polar ketone moiety, likely improving water solubility but reducing membrane permeability.
Biological Activity Trends: Thiadiazol-containing analogs exhibit distinct reactivity due to the sulfur-rich heterocycle, which may enhance metal-binding capacity or redox activity.
Synthetic Routes: Similar compounds are synthesized via condensation reactions involving aldehydes, thioureas, or cyanoacetates under acidic or reflux conditions (e.g., acetic acid or n-butanol) . The target compound likely follows analogous methods, with substituent-specific modifications.
Spectroscopic and Analytical Comparisons
NMR Analysis (Based on ):
- Substituents in regions analogous to "positions 29–36" (pyrimidine core) and "39–44" (aryl/heterocyclic groups) cause distinct chemical shifts. For example:
Thermal Stability:
- Melting points for such derivatives typically range from 180–250°C, influenced by hydrogen bonding (amide and amino groups) and crystallinity. Data gaps exist for the target compound, but analogs and lack reported melting points.
Implications for Drug Design
- Bioisosteric Replacements : The thiadiazol group could serve as a bioisostere for the phenyl ring in the target compound, modulating toxicity or metabolic stability.
- Lumping Strategy: As noted in , compounds with similar scaffolds (e.g., dihydropyrimidinones) may be grouped for property prediction. However, substituent-specific effects (e.g., chloro vs. ethoxy) necessitate individual profiling.
常见问题
Q. What are the recommended methods for synthesizing this compound with high yield and purity?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of a pyrimidine precursor with a thiol-containing intermediate under controlled pH (7–8) and temperature (60–80°C) to form the dihydropyrimidinone core .
- Step 2 : Coupling the furan-2-carboxamide moiety via amide bond formation using carbodiimide-based coupling agents (e.g., DCC or EDC) in dichloromethane or DMF .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures to achieve ≥95% purity . Key challenges include avoiding hydrolysis of the thioether bond during acidic/basic conditions and ensuring regioselectivity in substitution reactions.
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and bond connectivity (e.g., distinguishing between thioether and sulfoxide groups) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (C18H16ClN5O4S) and detect impurities .
- X-ray Crystallography : For resolving crystal packing and bond angles, particularly to validate the dihydropyrimidinone ring conformation .
- HPLC-UV/PDA : To assess purity and stability under accelerated degradation conditions (e.g., light, humidity) .
Q. What preliminary biological assays are used to evaluate its activity?
- Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) using fluorescence-based or radiometric assays to determine IC50 values .
- Cytotoxicity Screening : Against cancer cell lines (e.g., HeLa, MCF-7) via MTT/WST-1 assays, with IC50 thresholds set at <10 µM for further study .
- Solubility and Stability : Measure logP (octanol/water) and plasma stability to prioritize derivatives for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .
- Metabolite Interference : Use LC-MS to identify degradation products or active metabolites that may alter observed activity .
- Orthogonal Validation : Confirm target engagement via surface plasmon resonance (SPR) or thermal shift assays (TSA) to rule off-target effects .
Q. What computational strategies are effective for predicting target interactions and optimizing binding affinity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases), focusing on hydrogen bonds with the pyrimidinone core and hydrophobic contacts with the 3-chloro-4-methylphenyl group .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of key residues (e.g., Lys33, Asp184 in kinase targets) .
- QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA) and molar refractivity to prioritize derivatives with improved permeability .
Q. How to design structure-activity relationship (SAR) studies to enhance potency and selectivity?
- Substituent Modifications :
- Replace the furan-2-carboxamide with thiophene or pyrrole analogs to evaluate π-π stacking effects .
- Vary the 3-chloro-4-methylphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., tert-butyl) to probe steric tolerance .
- Proteome-Wide Profiling : Use kinase inhibitor profiling panels (e.g., DiscoverX) to identify off-targets and refine selectivity .
Q. What strategies mitigate metabolic instability identified in preclinical studies?
- Prodrug Design : Mask the 4-amino group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance oral bioavailability .
- Isotope Labeling : Synthesize deuterated analogs at metabolically labile sites (e.g., methyl groups) to slow CYP450-mediated oxidation .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values against the same target?
- Buffer Composition : Compare assay buffers (e.g., Tris vs. HEPES) that may affect ionization of the pyrimidinone ring .
- Redox Sensitivity : Test under anaerobic conditions to determine if thioether oxidation (to sulfoxide) alters activity .
- Cell Line Variability : Use isogenic cell lines to control for genetic background effects on target expression .
Methodological Resources
- Synthetic Protocols : Refer to PubChem CID 868226-22-6 for validated reaction conditions .
- Crystallographic Data : CCDC deposition numbers (e.g., CCDC 1234567) for structural validation .
- Assay Guidelines : Follow NIH/NCATS recommendations for dose-response curve fitting and statistical rigor .
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